2-(4-Methoxy-benzyl)-piperazine

Sigma-1 Receptor CNS Drug Discovery Neuroprotection

Generic piperazines or positional isomers fail to replicate the target engagement of the 4-methoxybenzyl group. This 2-substituted scaffold delivers proven sigma-1 affinity (Ki ~1 nM) and 38-fold sigma-2 selectivity. - **Application**: Synthesis of sub-nanomolar sigma-1 ligands (e.g., 0.47 nM) & D4 antagonists (Ki 15 nM). - **Advantage**: Chiral center enables enantiopure libraries; dual amines allow chemoselective functionalization. - **Logistics**: Standard B2B shipping, available for hit-to-lead & CNS PET probe programs.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B12611031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-benzyl)-piperazine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2CNCCN2
InChIInChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)8-11-9-13-6-7-14-11/h2-5,11,13-14H,6-9H2,1H3
InChIKeyDINRDQCLKJBKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-benzyl)-piperazine: CNS Building Block


2-(4-Methoxy-benzyl)-piperazine is a synthetic piperazine derivative characterized by a methoxybenzyl substituent at the 2-position, giving it a molecular weight of approximately 206.28 g/mol . It serves as a versatile pharmacophore scaffold in medicinal chemistry, particularly for generating ligands that target central nervous system (CNS) receptors and enzymes [1]. The 4-methoxybenzyl moiety is a privileged structural motif known to enhance binding affinity and selectivity for sigma-1 receptors, dopamine D4 receptors, and histone deacetylases (HDACs) [1][2]. Its chiral center (at the 2-position) provides an opportunity for enantiomerically pure synthesis, enabling exploration of stereospecific biological activities .

Chiral piperazine scaffold for CNS receptor ligand synthesis
4-Methoxybenzyl pharmacophore reported to support sigma-1 and D4 receptor affinity
Enantiomerically pure synthesis possible for stereochemical SAR studies

2-(4-Methoxy-benzyl)-piperazine: Substitution Risks


Substituting 2-(4-Methoxy-benzyl)-piperazine with a generic piperazine or even a closely related analog (e.g., unsubstituted piperazine, phenylpiperazine) is scientifically unsound and can lead to profound differences in target engagement, selectivity, and in vivo efficacy. The 4-methoxybenzyl group is not an inert appendage; it directly participates in key hydrophobic and π-stacking interactions within binding pockets, as demonstrated by structure-affinity relationship (SAR) studies showing that removal or alteration of this group results in a loss of high-affinity binding to sigma-1 and dopamine D4 receptors [1][2]. For instance, while a compound with a 4-methoxybenzyl group (Nahas-3h) displays a Ki of ~1 nM for sigma-1, its structural analog with a different substituent (YZ-185) exhibits altered binding and functional properties [3]. Furthermore, the position of substitution (e.g., 1- vs. 2-substitution) on the piperazine ring creates regioisomers with distinct pharmacodynamic and pharmacokinetic profiles, underscoring the need for precise chemical identity [1].

Methoxybenzyl loss Removal of the 4-methoxybenzyl group may substantially reduce binding affinity for sigma-1 and dopamine D4 receptors.
Regioisomer shift 1-Substituted piperazine regioisomers can exhibit different target selectivity and PK profiles, requiring precise identity.
Substituent alterations Analog replacement (e.g., phenylpiperazine) may shift sigma subtype selectivity and CNS exposure parameters.

2-(4-Methoxy-benzyl)-piperazine: Quantitative Differentiation


Sigma-1 Receptor Binding Affinity

Derivatives of 2-(4-Methoxy-benzyl)-piperazine, such as N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) and 1-Benzyl-4-(4-methoxy-benzyl)-piperazine, exhibit exceptionally high affinity for the sigma-1 receptor, with Ki values as low as 0.47 nM and 0.18 nM [1][2]. This represents a 10- to 100-fold improvement in binding affinity compared to the unsubstituted piperazine core or simple N-benzylpiperazines, which typically show Ki values >10 nM [3]. The presence of the 4-methoxybenzyl group is essential for this enhanced binding, as removal reduces affinity by at least an order of magnitude [1].

Sigma-1 Binding
Reported
Ki = 0.47 nM vs. unsubstituted >10 nM (≥21-fold higher affinity)
Supports scaffold selection for high-affinity sigma-1 ligand development.
Guinea pig brain homogenates; [3H](+)-pentazocine displacement.
Sigma-1 Receptor CNS Drug Discovery Neuroprotection

Sigma-1 vs. Sigma-2 Selectivity

A critical advantage of the 4-methoxybenzyl motif is its ability to confer selectivity for sigma-1 over sigma-2 receptors. The derivative N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) displays a sigma-2/sigma-1 ratio of 38, demonstrating significant discrimination between these two receptor subtypes [1]. In contrast, many generic piperazine analogs show poor selectivity (ratios <5) [2]. This selectivity is a direct consequence of the 4-methoxybenzyl substitution pattern, as further modifications can tune this ratio (e.g., a 2''-fluoroethoxy variant achieves a ratio of 187) [1].

Sigma-1/2 Selectivity
Reported
Sigma-2/Sigma-1 ratio = 38 vs. generic piperazines typically
Enables sigma-1-specific probe and imaging agent research.
In vitro binding; [3H]DTG for sigma-2.
Dopamine D4 Activity
Reported
Ki = 15 nM for D4 vs. D2/D3-preferring scaffolds >100 nM
Provides D4-selective pharmacological tool context, reducing D2 interference.
Functional [35S]GTP-γ-S assay on human D4 receptor.
CNS Penetration
Reported
High region-specific brain uptake in baboon PET; many high-affinity analogs fail due to poor PK
Supports in vivo CNS target engagement and imaging probe development.
[11C]13 PET imaging in Papio hamadryas.
Sigma Receptor Selectivity Profile PET Imaging

Dopamine D4 Receptor Antagonism

A derivative containing the 2-(4-Methoxy-benzyl)-piperazine substructure, 2-[4-(4-Methoxy-benzyl)-piperazin-1-yl]-1-(2-methy...), displays a Ki of 15 nM at the dopamine D4 receptor in a functional GTP-γ-S binding assay [1]. This is in stark contrast to many piperazine-based ligands that preferentially target the D2 or D3 dopamine receptor subtypes [2]. The 4-methoxybenzyl group is a key determinant of this D4 receptor preference, offering a valuable entry point for developing D4-selective pharmacological agents [1].

Dopamine D4 Activity
Reported
Ki = 15 nM for D4 vs. D2/D3-preferring scaffolds >100 nM
Provides D4-selective pharmacological tool context, reducing D2 interference.
Functional [35S]GTP-γ-S assay on human D4 receptor.
Dopamine D4 Receptor GPCR Pharmacology Antipsychotic

In Vivo Brain Penetration for PET Imaging

Beyond in vitro affinity, the 2-(4-Methoxy-benzyl)-piperazine scaffold exhibits favorable physicochemical properties for CNS penetration. Specifically, derivative 13 was selected for [11C]-radiolabeling and PET imaging studies based on its optimal log D value [1]. In a baboon model, [11C]13 demonstrated high and specific uptake in brain regions known to be rich in sigma-1 receptors, validating its ability to cross the blood-brain barrier (BBB) and engage its target in vivo [1]. This is a critical differentiator from many high-affinity piperazine analogs that suffer from poor BBB penetration or high non-specific binding, which would preclude their use as CNS imaging agents [2].

CNS Penetration
Reported
High region-specific brain uptake in baboon PET; many high-affinity analogs fail due to poor PK
Supports in vivo CNS target engagement and imaging probe development.
[11C]13 PET imaging in Papio hamadryas.
Blood-Brain Barrier PET Imaging Pharmacokinetics

2-(4-Methoxy-benzyl)-piperazine: Use Cases


Sigma-1 Receptor Ligands and PET Tracers

Procure 2-(4-Methoxy-benzyl)-piperazine as the core scaffold for synthesizing novel sigma-1 receptor ligands. Its derivatives achieve sub-nanomolar Ki values (e.g., 0.47 nM) and a 38-fold selectivity over sigma-2 receptors [1][2]. The favorable log D of its derivatives enables the creation of BBB-penetrant probes suitable for in vivo imaging (PET) in animal models, as demonstrated with [11C]13 in baboons [1]. This is an ideal starting point for programs targeting neurodegenerative diseases, pain, or addiction where sigma-1 modulation is a key therapeutic hypothesis.

D4 Receptor-Selective Pharmacological Tools

Leverage the 2-(4-Methoxy-benzyl)-piperazine moiety to generate D4 receptor ligands with a Ki of 15 nM, offering a clear alternative to D2/D3-preferring piperazines [3]. This functional antagonism in GTP-γ-S assays provides a robust foundation for developing tools to study D4 receptor-mediated signaling in psychiatric and cognitive disorders, without the confounding effects of D2 receptor engagement [3].

Diversified Piperazine Libraries for CNS Chemistry

Utilize 2-(4-Methoxy-benzyl)-piperazine as a versatile, enantiomerically pure building block for the rapid generation of diverse piperazine-based libraries . Its primary and secondary amine functionalities allow for sequential, chemoselective functionalization, enabling the exploration of SAR around the 4-methoxybenzyl motif. This is a strategic procurement for academic screening centers and biotech hit-to-lead programs focused on GPCRs, ion channels, and epigenetic enzymes like HDACs [4].

Peripheral Vasodilatory and Adrenolytic Mechanisms

Based on patent literature, methoxybenzyl piperazines (including those related to the 2-substituted scaffold) have demonstrated adrenolytic and vasodilatory activities [5]. Researchers exploring novel treatments for peripheral circulatory disorders or hypertension can use 2-(4-Methoxy-benzyl)-piperazine to synthesize and evaluate a new generation of compounds with potential activity on adrenergic receptors or vascular smooth muscle, building upon a validated pharmacophore [5].

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand development (SAR & probe)
High sigma-1 affinity and selectivity over sigma-2
Target engagement and selectivity profiling in vitro and in vivo
Dopamine D4 receptor pharmacological tools
Preferential D4 functional antagonism vs. D2/D3
GPCR signaling assays; selectivity against D2-mediated endpoints
Diversified CNS-focused compound libraries
Chiral, orthogonally functionalizable piperazine scaffold
Chemoselective derivatization and SAR expansion for GPCRs, ion channels, HDACs
Peripheral circulatory mechanism studies
Reported adrenolytic/vasodilatory pharmacophore
Adrenergic receptor and vascular smooth muscle activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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